Welcome to the BenchChem Online Store!
molecular formula C9H9NO B086272 (1H-indol-5-yl)methanol CAS No. 1075-25-8

(1H-indol-5-yl)methanol

Cat. No. B086272
M. Wt: 147.17 g/mol
InChI Key: ZSHFWQNPJMUBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04734407

Procedure details

96 g (0.548 mole) of 6b are treated analogously to Example 1a in 1,800 ml of ether and 1,391 ml (1.67 moles) of DIBAL (1.2 molar in toluene). After chromatography on silica gel with gradient elution with petroleum ether/ethyl acetate (3:1) and petroleum ether/ethyl acetate (1:1), 39.3 g (49%) of pure product are obtained. C9H9NO (147.2)
Name
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.67 mol
Type
reactant
Reaction Step Two
[Compound]
Name
C9H9NO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10](OC)=[O:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CC(C[AlH]CC(C)C)C>CCOCC>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.67 mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
C9H9NO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After chromatography on silica gel with gradient elution with petroleum ether/ethyl acetate (3:1) and petroleum ether/ethyl acetate (1:1), 39.3 g (49%) of pure product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC(=CC=C12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.